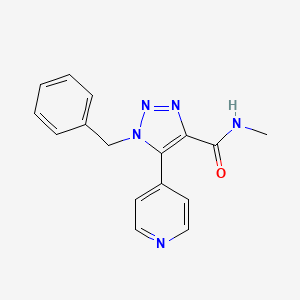

1-benzyl-N-methyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely potential to significantly advance medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

1,2,3-Triazoles have a central structural component in a number of drug classes . The triazole moiety actively contributes to binding to the active site of enzymes .Chemical Reactions Analysis

1,2,3-Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles are influenced by their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Scientific Research Applications

Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) introduced a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives with significant antiviral activities against the H5N1 subtype of the influenza A virus. This research highlights the potential of 1-benzyl-N-methyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide derivatives in developing antiviral agents, particularly against avian influenza viruses, with some compounds achieving viral reduction rates between 65% and 85% (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Chemistry and Synthetic Pathways

Albert and Taguchi (1973) explored the synthesis of 4-aminotriazole-5-carbaldehydes from 5-carbonitriles, providing insights into the chemical properties and potential reactivity of triazole derivatives. This foundational work contributes to understanding the chemical behavior of triazoles, including 1-benzyl-N-methyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide, in various synthetic pathways (Albert & Taguchi, 1973).

Metal-Free Synthesis Techniques

Zheng et al. (2014) demonstrated a metal-free approach to synthesizing 1,2,4-triazolo[1,5-a]pyridines, including compounds structurally related to 1-benzyl-N-methyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide. Their method features a short reaction time and high yields, emphasizing the efficiency and environmental benefits of metal-free synthetic techniques in creating triazole-based compounds (Zheng et al., 2014).

Antimicrobial and Anticancer Potential

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives showing both anticancer and anti-5-lipoxygenase activities. This research suggests the broader therapeutic potential of triazole derivatives, including 1-benzyl-N-methyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide, in treating various diseases beyond their antiviral applications (Rahmouni et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-N-methyl-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-17-16(22)14-15(13-7-9-18-10-8-13)21(20-19-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYOVHRQVVSJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)

![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)